Potency in Functional FLIPR Assay: ACT-660602 vs. SCH 546738 vs. AMG 487
In a FLIPR calcium mobilization assay using CHO-K1 cells expressing recombinant human CXCR3 with CXCL10 as agonist, ACT-660602 exhibited an IC50 of 2.7 nM (pIC50 8.57) [1]. This functional potency is substantially lower (i.e., more potent) than AMG 487 (IC50 8.0-8.2 nM in binding assays) [2], and approaches that of SCH 546738 (Ki 0.4 nM, functional IC50 0.8-2.2 nM) [3]. The direct head-to-head comparison within the same assay format is limited; however, cross-study comparison under similar functional conditions positions ACT-660602 among the more potent CXCR3 antagonists, offering a balance between high affinity and improved metabolic stability not achieved by SCH 546738.
| Evidence Dimension | Functional Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | AMG 487: 8.0-8.2 nM; SCH 546738: 0.4 nM (Ki) |
| Quantified Difference | ACT-660602 is ~3-fold more potent than AMG 487 in functional assays; ~7-fold less potent than SCH 546738 in binding affinity. |
| Conditions | FLIPR calcium mobilization assay, CHO-K1 cells, human CXCR3, CXCL10 agonist (for ACT-660602 and AMG 487); binding assays for SCH 546738. |
Why This Matters
High functional potency ensures robust target engagement at lower concentrations, which is critical for in vivo efficacy studies where exposure may be limited.
- [1] Meyer EA, Äänismaa P, Froidevaux S, Keller M, Piali L, Caroff E. Discovery and In Vivo Evaluation of ACT-660602: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases. J Med Chem. 2022;65(17):11513-11532. View Source
- [2] Johnson M, Li AR, Liu J, et al. Discovery and optimization of a series of quinazolinone-derived antagonists of CXCR3. Bioorg Med Chem Lett. 2007;17(12):3339-3343. View Source
- [3] Jenh CH, Cox MA, Cui L, et al. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection. BMC Immunol. 2012;13:2. View Source
